6-Methoxy-1-methyl-3,4-dihydroisoquinoline
Overview
Description
6-Methoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C11H13NO . It is a member of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring . The compound has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The compound also contains a methoxy group (OCH3) and a methyl group (CH3) attached to the isoquinoline ring .Scientific Research Applications
Chemical and Pharmacological Properties
- Chemical and Relative Pharmacological Effects : Research on derivatives of 3,4-dihydroisoquinoline, including those with methoxy groups, has shown varied effects on blood pressure, respiration, and smooth muscle. Methoxy groups at specific positions can influence the toxicity and pharmacological properties of these compounds (Hjort et al., 1942).
Application in Cancer Research
- Quantum Entanglement in Cancer Diagnosis : A study demonstrated the use of a compound structurally related to 6-Methoxy-1-methyl-3,4-dihydroisoquinoline in the quantum entanglement analysis for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
- Inhibition of Tubulin Polymerization : Derivatives with a methoxy-substituted indole structure, similar to this compound, have been found to inhibit tubulin polymerization, an important mechanism in cancer treatment (Gastpar et al., 1998); (Wang et al., 2014).
Synthesis and Modification
- New Methods of Synthesis : Studies have explored novel methods for synthesizing derivatives of 3,4-dihydroisoquinoline, enhancing the potential for diverse applications in scientific research (Chen, 2008).
- Magnetic Resonance for Differentiation : Magnetic resonance techniques have been used to differentiate isomeric dihydroisoquinolines, proving useful in chemical analysis and synthesis (Waigh, 1980).
Biomedical Analysis
- Fluorophore Characteristics : 6-Methoxy-4-quinolone, an oxidation product related to this compound, has shown strong fluorescence in a wide pH range, making it a useful tool in biomedical analysis (Hirano et al., 2004).
Metabolism Studies
- Metabolic Studies Using Microorganisms : Primaquine, a derivative related to this compound, has been studied for its metabolism using microorganisms, providing insights into drug metabolism and potential biomedical applications (Clark et al., 1981).
Analgesic Activity
- Analgesic Properties : Isoquinoline derivatives have been synthesized and tested for their analgesic activity, showing potential for therapeutic use in pain management (Surikova et al., 2017).
Future Directions
The future directions for research on 6-Methoxy-1-methyl-3,4-dihydroisoquinoline could involve exploring its potential biological activities and therapeutic applications, given the known activities of isoquinoline compounds . Additionally, further studies could focus on developing efficient synthesis methods and investigating the compound’s chemical reactivity .
Properties
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRBATAVUCSTRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551314 | |
Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70241-06-4 | |
Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.